molecular formula C30H38N2O11 B13419921 3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid

3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid

Cat. No.: B13419921
M. Wt: 602.6 g/mol
InChI Key: FTFSRKSLXJFXSN-WZTHBQBKSA-N
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Description

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is a complex organic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . This compound is a derivative of Methoxyfenozide, a well-known insect growth regulator used in agriculture. The addition of the glucopyranosyl group enhances its solubility and bioavailability, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid typically involves multiple steps, starting from Methoxyfenozide. The key steps include:

    Desmethylation: Removal of the methyl group from Methoxyfenozide.

    Glucopyranosylation: Addition of the beta-D-glucopyranosyl group.

    Oxopropanoic Acid Formation: Introduction of the oxopropanoic acid moiety.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process is typically carried out in batch reactors with continuous monitoring of reaction parameters. Purification steps, such as crystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Gain of electrons or hydrogen atoms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid involves binding to specific molecular targets, such as insect hormone receptors. This binding disrupts normal hormonal functions, leading to impaired growth and development in target insects. The compound’s glucopyranosyl group enhances its solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide-3-oxopropanoic Acid is unique due to its enhanced solubility and bioavailability, which are attributed to the glucopyranosyl group. This makes it more effective in certain applications compared to its parent compound and other similar insect growth regulators .

Properties

Molecular Formula

C30H38N2O11

Molecular Weight

602.6 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C30H38N2O11/c1-15-10-16(2)12-18(11-15)28(40)32(30(4,5)6)31-27(39)19-8-7-9-20(17(19)3)42-29-26(38)25(37)24(36)21(43-29)14-41-23(35)13-22(33)34/h7-12,21,24-26,29,36-38H,13-14H2,1-6H3,(H,31,39)(H,33,34)/t21-,24-,25+,26-,29-/m1/s1

InChI Key

FTFSRKSLXJFXSN-WZTHBQBKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CC(=O)O)O)O)O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)COC(=O)CC(=O)O)O)O)O)C)C

Origin of Product

United States

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